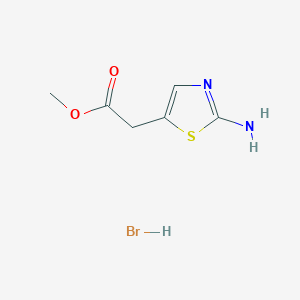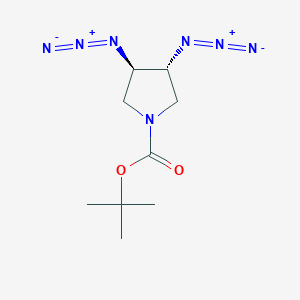![molecular formula C14H16N2 B1525838 Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine CAS No. 1250627-32-7](/img/structure/B1525838.png)
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine
説明
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a chemical compound with the CAS Number: 1250627-32-7 . It has a molecular weight of 212.29 . The IUPAC name for this compound is N-[3-(4-pyridinyl)benzyl]ethanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is 1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is a liquid at room temperature . It has a molecular weight of 212.29 .科学的研究の応用
Understanding Heterocyclic Amines
- Heterocyclic amines (HCAs) are compounds that have been extensively studied for their mutagenic and carcinogenic properties. These compounds are typically formed during the cooking of meat and fish and have been associated with various forms of cancer in humans (Nagao et al., 1996).
Exposure and Metabolism
- Human exposure to carcinogenic heterocyclic amines is continual, primarily through diet. The metabolism of HCAs, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), involves complex processes that include both human and microbial enzymatic activity. Studies have explored the presence of these compounds in human urine, indicating dietary exposure and suggesting potential health risks associated with their consumption (Ushiyama et al., 1991).
Potential Health Implications
- The link between dietary intake of HCAs and various cancers, including colon cancer, has prompted research into biomarkers for exposure and mechanisms of action. Understanding how these compounds are metabolized and the resulting DNA adducts can help in assessing the risk and developing strategies to mitigate exposure (Turteltaub et al., 1999).
Diagnostic and Monitoring Approaches
- Advances in analytical techniques have enabled the detection of HCAs and their metabolites in biological samples, offering potential tools for monitoring exposure and assessing risk. This research has implications for both occupational health and public safety, guiding policies and interventions to reduce exposure to these compounds (Bessette et al., 2009).
Safety And Hazards
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
N-[(3-pyridin-4-ylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-15-11-12-4-3-5-14(10-12)13-6-8-16-9-7-13/h3-10,15H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSKAQGIOQIVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1525757.png)

![3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B1525761.png)







![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1525775.png)

